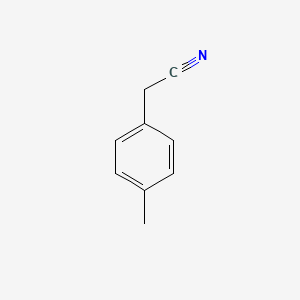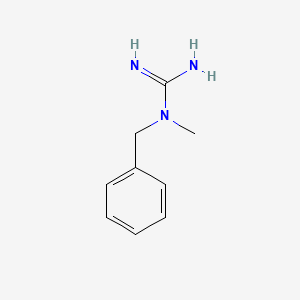
2,6-Dimethyl-4-Hydroxypyridine
Übersicht
Beschreibung
2,6-Dimethyl-4-hydroxypyridine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 4th position on the pyridine ring. This structure is a variation of the pyridine molecule, which is known for its aromaticity and ability to act as a base and ligand in coordination chemistry.
Synthesis Analysis
The synthesis of 2,6-dimethyl-4-hydroxypyridine derivatives can be achieved through various methods. One approach involves the use of 2,6-dimethylpyridine as a starting material, which can be further functionalized to introduce the hydroxyl group at the 4th position. For instance, the synthesis of 2,6-dimethyl-4-aminopyridine is reported to start from 2,6-dimethylpyridine and involves steps such as hydrogen peroxide oxidation, mixed acid nitration, and Pd/C-H2 reduction, which could be adapted for hydroxylation . Additionally, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine from substituted 2-halopyridines using modified Negishi cross-coupling conditions indicates the potential for creating 2,6-dimethyl-4-hydroxypyridine through similar cross-coupling strategies .
Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-4-hydroxypyridine would exhibit a planar aromatic ring with sp2 hybridized carbon atoms. The methyl groups at the 2nd and 6th positions would provide steric hindrance, potentially affecting the reactivity of the molecule. The hydroxyl group at the 4th position would be capable of forming hydrogen bonds, influencing the compound's physical properties and reactivity .
Chemical Reactions Analysis
2,6-Dimethyl-4-hydroxypyridine would be expected to undergo reactions typical of pyridines and phenols. The hydroxyl group could participate in various chemical reactions, such as esterification, etherification, and complexation with metals. The presence of the methyl groups could affect the electrophilic substitution reactions of the pyridine ring by directing the incoming groups to specific positions and altering the reactivity .
Physical and Chemical Properties Analysis
The physical properties of 2,6-dimethyl-4-hydroxypyridine would include its melting and boiling points, solubility in different solvents, and its ability to form crystals. The chemical properties would encompass its basicity, acidity of the hydroxyl group, and its behavior in various chemical environments. The compound's spectroscopic properties, such as UV-Vis, IR, NMR, and mass spectra, would provide insights into its structure and purity . The presence of the hydroxyl group would also contribute to strong hydrogen bonding in the solid state, as observed in similar hydroxypyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Metalloenzyme Inhibition
2,6-Dimethyl-4-hydroxypyridine derivatives have been explored for their potential in inhibiting iron-containing metalloenzymes. A study by Liu et al. (2002) found that the molecular dimensions and lipophilicity of these compounds significantly influence their ability to inhibit 5-lipoxygenase, an important enzyme in the inflammatory response. Larger, more hydrophilic ligands with bulky substituents exhibited weak inhibition of this enzyme (Liu, Kayyali, Hider, Porter, & Theobald, 2002).
N- and O-Arylation Chemistry
The compound's reactivity in chemical synthesis, particularly in N- and O-arylation reactions, has been demonstrated. Altman and Buchwald (2007) reported that using copper-based catalysts, 2- and 4-hydroxypyridines, including derivatives like 2,6-dimethyl-4-hydroxypyridine, can be effectively N-arylated, expanding the range of potential synthetic applications (Altman & Buchwald, 2007).
Structural Component in Metal-Organic Frameworks
In the field of material science, derivatives of 2,6-dimethyl-4-hydroxypyridine have been used to create complex metal-organic frameworks. For example, Ghosh et al. (2005) synthesized a 3D metal-organic open framework using 4-hydroxypyridine-2,6-dicarboxylic acid, demonstrating its potential as a structural component in advanced materials (Ghosh, Ribas, El Fallah, & Bharadwaj, 2005).
Iron(III) Ligand Properties
The compound's application as an iron(III) ligand was explored by Piyamongkol et al. (2010), who synthesized a range of 2- and 6-amido-3-hydroxypyridin-4-ones. These derivatives have lower pK(a) values than the standard iron chelator deferiprone, indicating their potential in iron binding and chelation therapy (Piyamongkol, Ma, Kong, Liu, Aytemir, van der Helm, & Hider, 2010).
Tautomerism and Hydrogen Bond Studies
Alkorta and Elguero (2002) investigated the impact of hydrogen bonding on the tautomerism of pyridine derivatives, including 2,6-dimethyl-4-hydroxypyridine. Their study contributes to understanding the fundamental chemical behavior of these compounds, which is essential for designing more effective pharmaceuticals and catalysts (Alkorta & Elguero, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFLUMTYHBEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929234 | |
| Record name | 2,6-Dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-Hydroxypyridine | |
CAS RN |
13603-44-6, 7516-31-6 | |
| Record name | 2,6-Dimethyl-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-4-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13603-44-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-4-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


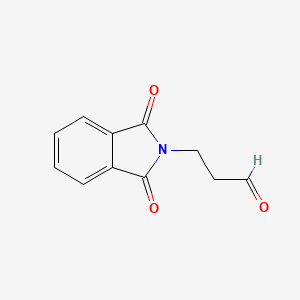

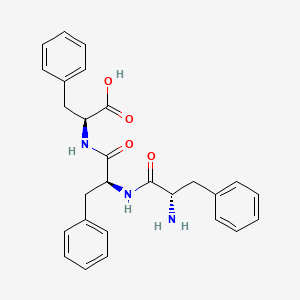
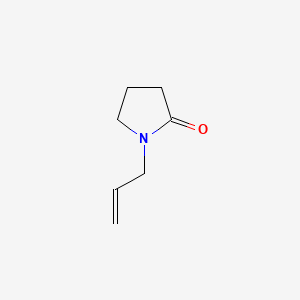


![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)


